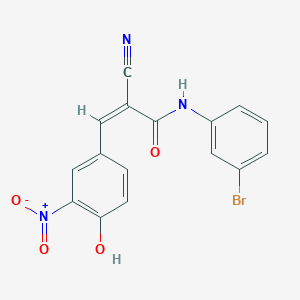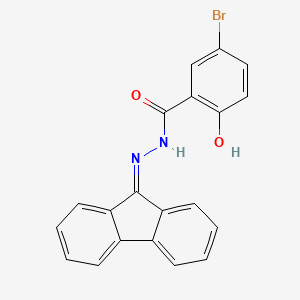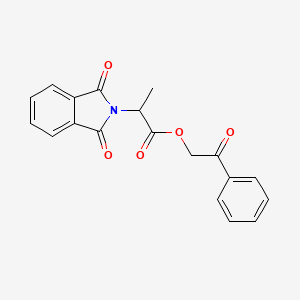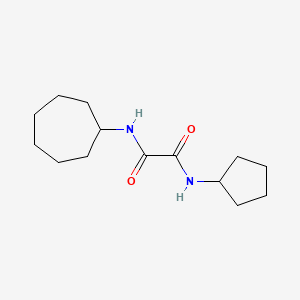
(Z)-N-(3-bromophenyl)-2-cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-bromophenyl)-2-cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamide is a synthetic organic compound characterized by the presence of bromine, cyano, hydroxy, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-bromophenyl)-2-cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Enamide Backbone: The initial step might involve the condensation of 3-bromobenzaldehyde with malononitrile in the presence of a base to form a cyano-substituted intermediate.
Introduction of the Hydroxy and Nitro Groups: The intermediate can then undergo nitration and subsequent reduction to introduce the nitro and hydroxy groups on the aromatic ring.
Final Coupling Reaction: The final step could involve coupling the intermediate with an appropriate amine to form the enamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-(3-bromophenyl)-2-cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.
Major Products
Oxidation: Formation of a carbonyl-substituted derivative.
Reduction: Formation of an amino-substituted derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N-(3-bromophenyl)-2-cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential pharmacological properties. The presence of cyano, hydroxy, and nitro groups suggests it could interact with biological targets, potentially leading to the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to the final product.
Mécanisme D'action
The mechanism of action of (Z)-N-(3-bromophenyl)-2-cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano and nitro groups could play a role in binding to the active site of enzymes, while the hydroxy group might form hydrogen bonds with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamide: Similar structure with a chlorine atom instead of bromine.
(Z)-N-(3-bromophenyl)-2-cyano-3-(4-hydroxy-3-methylphenyl)prop-2-enamide: Similar structure with a methyl group instead of a nitro group.
Uniqueness
The uniqueness of (Z)-N-(3-bromophenyl)-2-cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamide lies in its specific combination of functional groups, which might confer unique reactivity and properties compared to similar compounds. The presence of both cyano and nitro groups, along with the bromine atom, could make it particularly useful in certain synthetic applications or as a pharmacophore in drug development.
Propriétés
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O4/c17-12-2-1-3-13(8-12)19-16(22)11(9-18)6-10-4-5-15(21)14(7-10)20(23)24/h1-8,21H,(H,19,22)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHUPGJDCPLGAD-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C2=CC(=C(C=C2)O)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-(4-chloroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5242279.png)
![5-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid](/img/structure/B5242285.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2,5-trimethyl-3-furamide](/img/structure/B5242293.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(1-phenylcyclopropyl)-1,3-oxazole-4-carboxamide](/img/structure/B5242301.png)

![N-(3-chlorophenyl)-5-(3-methylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B5242326.png)
![4-[3-(2-Morpholin-4-ylethylamino)butyl]phenol](/img/structure/B5242342.png)
![N-[(1-hydroxycyclohexyl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5242355.png)
![2-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-6-methoxyphenyl methyl ether](/img/structure/B5242367.png)
![3-fluoro-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5242377.png)

![3-amino-5-[(2-ethoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5242382.png)

![2-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5242393.png)
